4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with two methyl groups attached at the 4-position and a ketone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the following steps:
N-Alkylation: The initial step involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives. This reaction is carried out under mild conditions using suitable alkylating agents.
Oxidation: The resulting iminium salts from the N-alkylation step are then oxidized to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, alcohol derivatives, and more complex isoquinoline-based compounds.
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the structure-activity relationships of tetrahydroisoquinoline derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate neurotransmission, cellular signaling, and metabolic processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the 4,4-dimethyl substitution.
3,4-Dihydroisoquinolin-1-one: Another related compound with a different substitution pattern.
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying the effects of structural modifications on biological activity .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNOQHOEQNQFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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